4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is an organic compound with a complex structure It consists of a benzoic acid core with two amide linkages, each connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multiple steps. One common method is the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the amide linkage. The final step involves the reaction of this intermediate with another molecule of 2-methylbenzoic acid to form the second amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amide linkages and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
- 4-{[(2-{[(2-Fluorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
- 4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
Uniqueness
4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is unique due to the presence of the 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[2-[(2-methylbenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O4/c1-14-6-2-3-7-17(14)20(25)24-19-9-5-4-8-18(19)21(26)23-16-12-10-15(11-13-16)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
ALDVUFUYFGLQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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